molecular formula C7H15NO B1359929 Heptanal, oxime CAS No. 629-31-2

Heptanal, oxime

Cat. No. B1359929
CAS RN: 629-31-2
M. Wt: 129.2 g/mol
InChI Key: BNYNJIKGRPHFAM-UHFFFAOYSA-N
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Description

Heptanal, oxime, also known as n-Heptanal, o-[(pentafluorophenyl)methyl]oxime, has the molecular formula C14H16F5NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of n-Heptanal, o-[(pentafluorophenyl)methyl]oxime is 309.2750 . The structure of Heptanal, oxime can be found in various databases .


Chemical Reactions Analysis

Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .

Scientific Research Applications

1. Food Science and Biotechnology

  • Summary of Application : Heptanal, oxime is used in the aroma profiling of salmon by-products for potential food sources .
  • Methods of Application : Electronic nose (E-nose) and gas chromatography-mass spectrometry (GC–MS) coupled with gas chromatography–olfactometry (GC–O) were used to analyze the aroma profile . A total of 140 and 90 volatile compounds were detected through E-nose and GC–MS respectively .
  • Results : Heptanal, benzaldehyde, and methoxy-phenyl-oxime were found in 7 of the 15 samples, all of which were recognized as the aroma of salmon . According to research, heptanal is considered to be a volatile compound that represents the aroma of fresh salmon .

2. Polymer Chemistry

  • Summary of Application : Heptanal, oxime is used in the fabrication of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
  • Methods of Application : The mechanism of the acid-catalyzed dynamic exchange of oximes was investigated . Both experimental and computational studies were used to highlight the importance of the substituent effect on the exchange reaction kinetics .
  • Results : Oxime groups were incorporated into a cross-linked polymeric material, demonstrating the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .

3. Medical Research

  • Summary of Application : Heptanal, oxime is considered as a potential drug for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

4. Bioconjugation in Biochemistry

  • Summary of Application : Heptanal, oxime is used in the oxime ligation, a valuable bioorthogonal conjugation reaction, for rapid bioconjugation to disulfide-rich peptides .
  • Methods of Application : The oxime ligation is a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . It is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
  • Results : This strategy supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .

5. Food Science and Biotechnology

  • Summary of Application : Heptanal, oxime is used in the aroma profiling of Atlantic salmon by-products for potential food sources .
  • Methods of Application : Electronic nose (E-nose) and gas chromatography-mass spectrometry (GC–MS) coupled with gas chromatography–olfactometry (GC–O) were used to analyze the aroma profile .
  • Results : Heptanal, benzaldehyde, and methoxy-phenyl-oxime were found in 7 of the 15 samples, all of which were recognized as the aroma of salmon .

6. Polymer Chemistry

  • Summary of Application : Heptanal, oxime is used in the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

7. Bioconjugation in Biochemistry

  • Summary of Application : Heptanal, oxime is used in the oxime ligation, a valuable bioorthogonal conjugation reaction, for rapid bioconjugation to disulfide-rich peptides .
  • Methods of Application : The oxime ligation is a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . It is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
  • Results : This strategy supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .

8. Food Science and Biotechnology

  • Summary of Application : Heptanal, oxime is used in the aroma profiling of Atlantic salmon by-products for potential food sources .
  • Methods of Application : Electronic nose (E-nose) and gas chromatography-mass spectrometry (GC–MS) coupled with gas chromatography–olfactometry (GC–O) were used to analyze the aroma profile .
  • Results : Heptanal, benzaldehyde, and methoxy-phenyl-oxime were found in 7 of the 15 samples, all of which were recognized as the aroma of salmon .

9. Polymer Chemistry

  • Summary of Application : Heptanal, oxime is used in the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety data sheet for Heptanal, oxime indicates that it is intended for R&D use only and not for medicinal or household use .

Future Directions

Recent developments on oximes aim to improve the blood-brain barrier penetration for the treatment of organophosphorus poisoning . There is also ongoing research to optimize the aldoxime dehydratase OxdB from Bacillus sp. for the dehydration of non-soluble bulky fatty aldoximes .

properties

IUPAC Name

N-heptylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYNJIKGRPHFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060869
Record name n-Heptanal oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanal, oxime

CAS RN

629-31-2
Record name Heptanal, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-31-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanal, oxime
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Record name n-Heptanal oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanal oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
GB Birrell, Z Ciecierska-Tworek… - The Journal of Physical …, 1972 - ACS Publications
… We report here a study of the iminoxy radical and secondary radicals from heptanal oxime, CH3(CH2)sCH=NOH, trapped in a urea inclusion crystal. Inclusion compounds are …
Number of citations: 4 pubs.acs.org
Z Ciecierska‐Tworek, GB Birrell… - The Journal of Chemical …, 1972 - aip.scitation.org
… Similar results were obtained with heptanal oxime O-methyl ether trapped in urea and the O-methyl ethers of decanal oxime and heptanal oxime oriented in trans-anti-trans-anti-trans-…
Number of citations: 7 aip.scitation.org
T Ota, M Tanaka, Y Asahi, S Masuda - Polymer Journal, 1980 - nature.com
… When synthesized syn-heptanal oxime is allowed to stand in solution for a long time, isomerization occurs. The anti form is eluted at a lower retention temperature and follows by the syn …
Number of citations: 2 www.nature.com
M Akazome, Y Tsuji, Y Watanabe - Chemistry Letters, 1990 - journal.csj.jp
… On the other hand, heptanal oxime which was aldoxime was dehydrated under the same … at all and heptanal oxime and benzaldoxime were dehydrated to give heptanenitrile and …
Number of citations: 16 www.journal.csj.jp
DM BRAUNSTEIN - 1969 - search.proquest.com
… A nalysis of th e in term ed iate which was is o la te d from the re ac tio n of 0-benzyl heptanal oxime and diborane in pentane, p rio r to hyd ro ly sis, showed th atit co n sisted m ainly of …
Number of citations: 3 search.proquest.com
H Feuer, DM Braunstein - The Journal of Organic Chemistry, 1969 - ACS Publications
… Benzyl Heptanal Oxime.—The same … Heptanal Oxime-Diborane Adduct (Isolation of Intermediates).—To a mixture of 2.20 g (10 mmol) of analytically pure O-benzyl heptanal oxime and …
Number of citations: 151 pubs.acs.org
CD HURD, JM Longfellow - The Journal of Organic Chemistry, 1951 - ACS Publications
… In thepresent investigations the reactions of butyraldehyde oxime and heptanal oxime with … The yield of 2-hydroxylaminoóctanenitrile from heptanal oxime ivas increased to55% by the …
Number of citations: 12 pubs.acs.org
LOK TSE, O GA - 1976 - pascal-francis.inist.fr
Keyword (fr) OXYDATION REACTION CHIMIQUE SODIUM PEROXYDE ALDOXIME PREPARATION SOLVANT ORGANIQUE MILIEU AQUEUX COMPOSE BENZENIQUE COMPOSE …
Number of citations: 3 pascal-francis.inist.fr
RD Groves, LD Redden - Hydrometallurgy, 1990 - Elsevier
… The procedure utilized was for the preparation of heptanal oxime from heptyl aldehyde [6]. … Although the described procedure was for preparing heptanal oxime, it was also found to be …
Number of citations: 30 www.sciencedirect.com
AW Jensen, D Flotka, T Xu, AE Pullizzi, WL Dilling… - Tetrahedron …, 2018 - Elsevier
… In conclusion, acetone oxime, acetophenone oxime, cyclohexanone oxime, and heptanal oxime react with PTAD at room temperature. When a benzyl nitroso is formed, it is not detected …
Number of citations: 4 www.sciencedirect.com

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